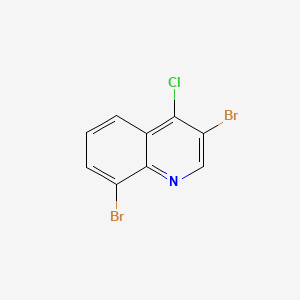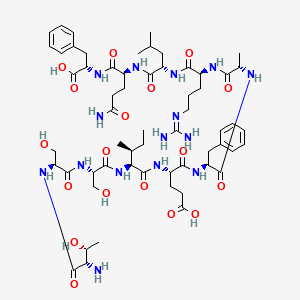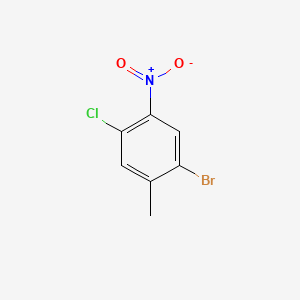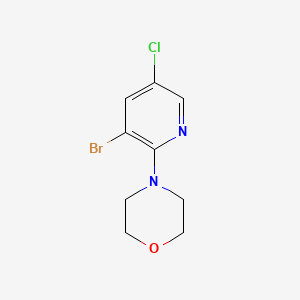
4-(3-Bromo-5-chloropyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a brominated and chlorinated pyridine ring. This compound is of interest due to its unique structure, which combines a five-membered heterocyclic ring (morpholine) with a six-membered aromatic heterocyclic ring (pyridine). The presence of bromine and chlorine atoms in the pyridine ring can influence the compound’s electronic properties and reactivity.
Preparation Methods
The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloropyridine and morpholine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where morpholine is introduced to the 3-bromo-5-chloropyridine under basic conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-(3-Bromo-5-chloropyridin-2-yl)morpholine undergoes several types of chemical reactions:
Nucleophilic Substitution: The bromine and chlorine atoms in the pyridine ring are susceptible to nucleophilic substitution by strong nucleophiles, leading to the replacement of these halogens with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ring Opening Reactions: The morpholine ring might undergo cleavage under specific acidic or basic conditions.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug discovery.
Industry: It can be used in the development of new materials with specific electronic or chemical properties.
Mechanism of Action
The exact mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine is not well-documented. the presence of the pyridine ring and halogen atoms suggests that it may interact with biological targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids .
Comparison with Similar Compounds
4-(3-Bromo-5-chloropyridin-2-yl)morpholine can be compared with other halogenated pyridine derivatives:
3-Bromo-4-chloropyridine: Similar in structure but lacks the morpholine ring, which may result in different reactivity and biological activity.
2-Bromo-5-chloropyridine: Another halogenated pyridine derivative with different substitution patterns, potentially leading to different chemical and biological properties.
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Contains an ethanone group instead of a morpholine ring, which can significantly alter its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound, particularly due to the presence of the morpholine ring and its potential impact on the compound’s properties and applications.
Properties
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVXMIBIWBTQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682412 |
Source


|
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-36-8 |
Source


|
| Record name | 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)
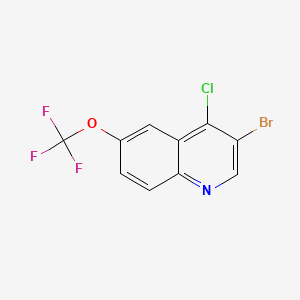
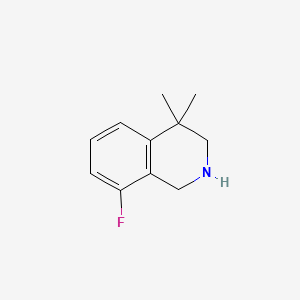
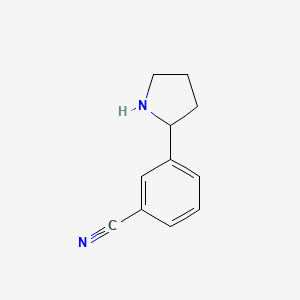
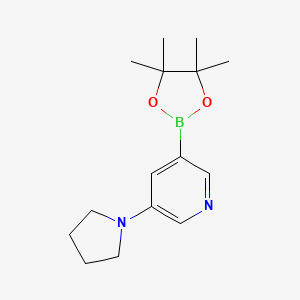
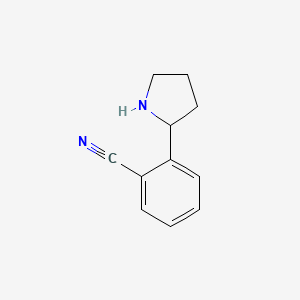
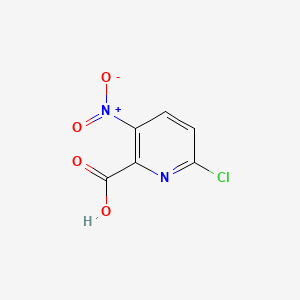
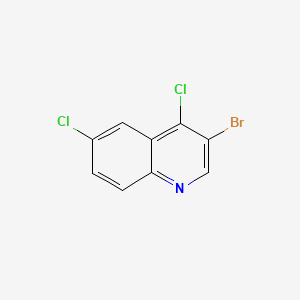
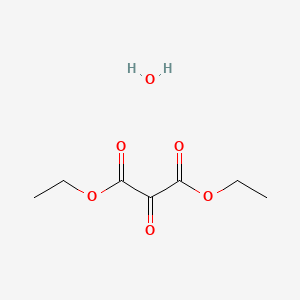
![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)
